(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of an amino group on one phenyl ring and a fluorine atom on the other phenyl ring
Mechanism of Action
Target of Action
The primary targets of (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as PA-Fluorine, are bacterial efflux pumps . These pumps are proteins that bacteria use to expel harmful substances, including antibiotics, from their cells .
Mode of Action
PA-Fluorine acts by inhibiting these efflux pumps, thereby increasing the concentration of antibiotics within the bacterial cells . This potentiation of antibiotic activity results in a synergistic effect, particularly against Staphylococcus aureus .
Biochemical Pathways
By inhibiting efflux pumps, PA-Fluorine disrupts the normal functioning of these proteins, which are part of the bacteria’s defense mechanism . This disruption enhances the effectiveness of antibiotics, making them more potent against the bacteria .
Result of Action
The inhibition of efflux pumps by PA-Fluorine leads to an increased concentration of antibiotics within bacterial cells . This results in enhanced antibacterial activity, particularly against strains of Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-aminobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of an amino group.
(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.
(2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The unique combination of the amino and fluorine groups in (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amino group can increase its reactivity and potential for forming hydrogen bonds.
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H,17H2/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHSGKVDRBPTMC-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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